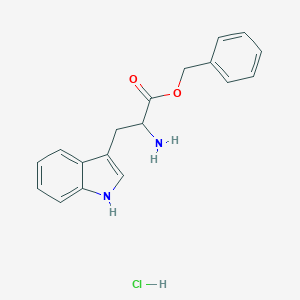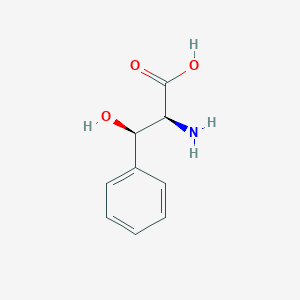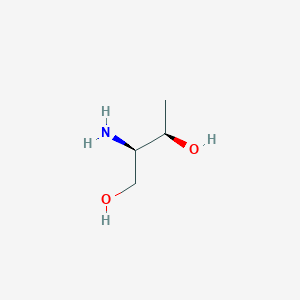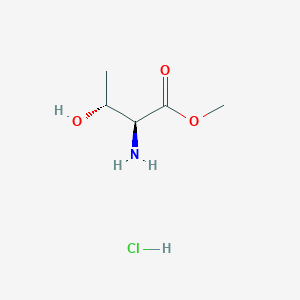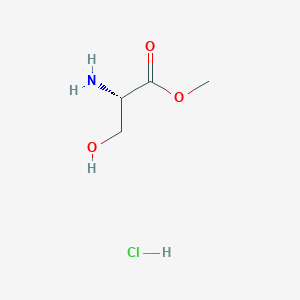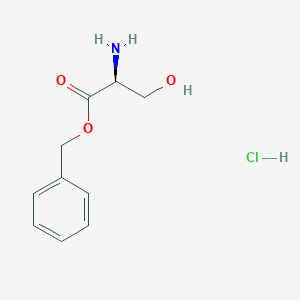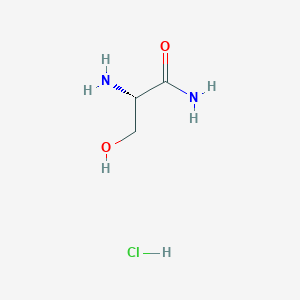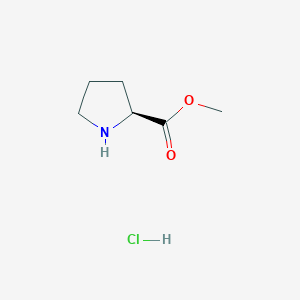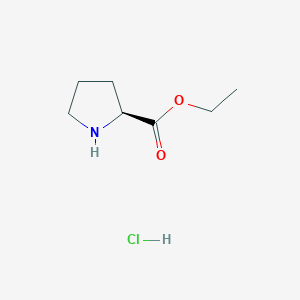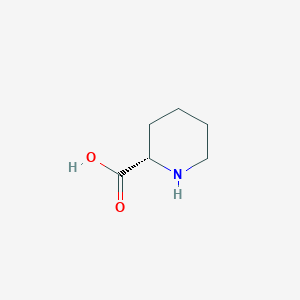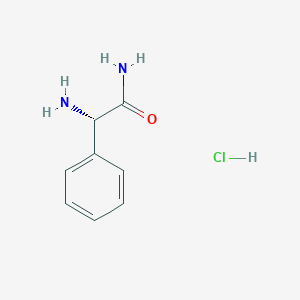
H-Ile-OtBu.HCl
Descripción general
Descripción
L-Isoleucine tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is used in the pharmaceutical industry and is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride . The molecular structure can be represented by the SMILES string: Cl.CCC@HC@HC(=O)OC©©C .Physical And Chemical Properties Analysis
L-Isoleucine tert-Butyl Ester Hydrochloride is a solid at 20 degrees Celsius . It is soluble in 50 mg/ml methanol . It has a molecular weight of 223.74 . The compound is air sensitive and incompatible with strong oxidizing agents .Aplicaciones Científicas De Investigación
Nutraceúticos y Alimentos Funcionales
H-Ile-OtBu.HCl se ha identificado en el estudio de péptidos piroglutamil de cadena corta en pasta de soja fermentada salada japonesa (miso) y su efecto antiobesidad . El compuesto podría usarse potencialmente en el desarrollo de alimentos funcionales y nutracéuticos que tienen como objetivo combatir la obesidad.
Inhibición de la Proteasa
El compuesto podría usarse potencialmente en el estudio de las proteasas, que son enzimas que descomponen las proteínas. Los inhibidores de la proteasa pueden ser útiles en varios campos de investigación, incluido el estudio de enfermedades como el cáncer y el VIH .
Investigación sobre la Apoptosis
La apoptosis, o muerte celular programada, es un proceso crucial en el desarrollo y la enfermedad. This compound podría usarse potencialmente en el estudio de la apoptosis, particularmente para comprender el papel de varias proteínas y enzimas en este proceso .
Estudios de Metabolismo
This compound podría usarse potencialmente en el estudio del metabolismo, particularmente para comprender cómo el cuerpo descompone y utiliza varias sustancias .
Investigación sobre la Señalización MAPK
La vía de señalización MAPK participa en muchos procesos celulares, incluido el crecimiento, la diferenciación y las respuestas al estrés. This compound podría usarse potencialmente en el estudio de esta vía .
Investigación sobre la Tirosina Kinasa
Las tirosina quinasas son enzimas que pueden transferir un grupo fosfato del ATP a una proteína en una célula. Juegan un papel importante en la regulación de la división celular, el crecimiento y la muerte. This compound podría usarse potencialmente en el estudio de las tirosina quinasas .
Safety and Hazards
Direcciones Futuras
L-Isoleucine tert-Butyl Ester Hydrochloride is currently used in the pharmaceutical industry and as an important raw material and intermediate in organic synthesis, agrochemicals, and dyestuffs . It’s likely that future research will continue to explore its potential uses in these and potentially other areas.
Mecanismo De Acción
Target of Action
H-Ile-OtBu.HCl, also known as H-ILE-OTBU HCL or L-Isoleucine tert-Butyl Ester Hydrochloride, is a derivative of the amino acid isoleucine
Mode of Action
The exact mode of action of H-Ile-OtBuAs an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Ile-OtBuGiven its potential role in influencing the secretion of anabolic hormones and supplying fuel during exercise, it may contribute to improved physical performance and recovery from exercise-induced muscle damage .
Análisis Bioquímico
Biochemical Properties
H-Ile-OtBu.HCl: plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. As an isoleucine derivative, it interacts with various enzymes and proteins involved in the synthesis and degradation of amino acids. For instance, it can be used as a substrate or inhibitor in enzymatic reactions involving isoleucine aminotransferase and branched-chain amino acid aminotransferase. These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms of amino acids in cells .
Cellular Effects
The effects of This compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound can affect the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, it can alter the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular energy production and overall metabolic activity .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, This compound can inhibit the activity of isoleucine aminotransferase, leading to a decrease in the conversion of isoleucine to other metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in amino acid metabolism and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. In in vitro studies, prolonged exposure to This compound can lead to changes in cellular metabolism and function, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance amino acid metabolism and improve overall cellular function. At high doses, This compound can exhibit toxic effects, leading to cellular damage and impaired metabolic activity. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as isoleucine aminotransferase and branched-chain amino acid aminotransferase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, including keto acids and other amino acids, thereby modulating overall metabolic activity .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cells, ensuring its availability for biochemical reactions. The distribution of This compound can also affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of This compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, This compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of This compound is crucial for elucidating its role in cellular processes .
Propiedades
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922990 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-46-4 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


